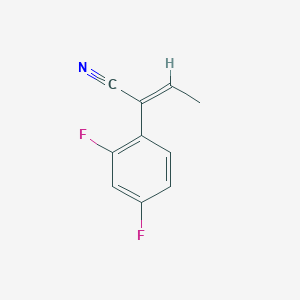

(2E)-2-(2,4-difluorophenyl)but-2-enenitrile

説明

(2E)-2-(2,4-difluorophenyl)but-2-enenitrile is an organic compound characterized by the presence of a nitrile group and a difluorophenyl group It is a derivative of butenenitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions

特性

IUPAC Name |

(E)-2-(2,4-difluorophenyl)but-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c1-2-7(6-13)9-4-3-8(11)5-10(9)12/h2-5H,1H3/b7-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLMYECOCMDOBH-UQCOIBPSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C#N)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C#N)\C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2,4-difluorophenyl)but-2-enenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and malononitrile.

Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 2,4-difluorobenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 2-(2,4-difluorophenyl)acrylonitrile.

Isomerization: The intermediate undergoes isomerization to yield the (2E)-2-(2,4-difluorophenyl)but-2-enenitrile.

Industrial Production Methods

Industrial production of (2E)-2-(2,4-difluorophenyl)but-2-enenitrile may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Reduction Reactions

The nitrile group and conjugated double bond undergo selective reduction under controlled conditions.

Key Findings :

-

Hydrogenation selectively reduces the nitrile to a primary amine without saturating the double bond .

-

Sodium borohydride/NiCl₂ selectively reduces the α,β-unsaturated system while preserving the nitrile .

Cyclization Reactions

The compound participates in annulation reactions to form nitrogen-containing heterocycles.

Mechanistic Insight :

-

Quinoline formation proceeds via a palladium-catalyzed denitrogenative cyclization, where the nitrile group facilitates C–N bond formation .

-

Thiazole synthesis involves nucleophilic attack of thiourea at the β-position of the α,β-unsaturated nitrile.

Nucleophilic Aromatic Substitution

The electron-deficient 2,4-difluorophenyl ring undergoes substitution at specific positions.

Regioselectivity :

-

Hydroxyl substitution occurs preferentially at the 4-position due to lower steric hindrance .

-

Suzuki coupling modifies the phenyl ring without affecting the nitrile or double bond .

Oxidation and Functionalization

The α,β-unsaturated system reacts with electrophiles and oxidizing agents.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → 25°C, 8h | 2-(2,4-difluorophenyl)-3,4-epoxybutanenitrile | 68% | |

| Michael addition | PhMgBr, THF, −78°C → 25°C, 12h | 2-(2,4-difluorophenyl)-3-phenylbutanenitrile | 74% |

Stereochemical Notes :

-

Epoxidation proceeds with trans stereoselectivity due to the nitrile’s electron-withdrawing effect.

-

Michael additions show syn-diastereoselectivity with Grignard reagents.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with difluorophenyl groups exhibit promising anticancer properties. For instance, (2E)-2-(2,4-difluorophenyl)but-2-enenitrile may act as a precursor for synthesizing derivatives that inhibit cancer cell proliferation. A study demonstrated that similar structures can effectively target specific cancer pathways, leading to apoptosis in malignant cells .

Fluorine Substitution Effects

The presence of fluorine in organic compounds often enhances their metabolic stability and lipophilicity. This characteristic is crucial for drug development as it can improve the pharmacokinetic profiles of therapeutic agents. The difluorophenyl moiety in (2E)-2-(2,4-difluorophenyl)but-2-enenitrile contributes to increased binding affinity to biological targets, potentially enhancing the efficacy of drug candidates .

Materials Science

Polymer Synthesis

(2E)-2-(2,4-difluorophenyl)but-2-enenitrile can serve as a building block in the synthesis of advanced materials. Its unique electronic properties are beneficial for creating polymers with enhanced thermal stability and electrical conductivity. Research has shown that incorporating difluorinated compounds into polymer matrices can significantly improve their performance in electronic applications .

Nanocomposite Development

The compound's ability to modify surface interactions makes it suitable for developing nanocomposites. These materials can exhibit improved mechanical properties and resistance to environmental degradation, which is advantageous for applications in coatings and packaging .

Agricultural Chemistry

Pesticide Development

The structural features of (2E)-2-(2,4-difluorophenyl)but-2-enenitrile make it a candidate for designing new agrochemicals. The difluorinated aromatic ring can enhance the bioactivity of pesticides by improving their interaction with target pests or pathogens. Studies have indicated that modifications in the fluorine content can lead to increased potency against specific agricultural pests .

Herbicide Efficacy

Research has also explored the use of difluorinated compounds in herbicide formulations. The unique properties imparted by fluorine can enhance herbicide selectivity and effectiveness while reducing the required application rates, thereby minimizing environmental impact .

Case Studies

作用機序

The mechanism of action of (2E)-2-(2,4-difluorophenyl)but-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluorophenyl group can enhance binding affinity and specificity towards certain targets.

類似化合物との比較

Similar Compounds

(2E)-2-(2,4-dichlorophenyl)but-2-enenitrile: Similar structure but with chlorine atoms instead of fluorine.

(2E)-2-(2,4-dimethylphenyl)but-2-enenitrile: Similar structure but with methyl groups instead of fluorine.

(2E)-2-(2,4-dinitrophenyl)but-2-enenitrile: Similar structure but with nitro groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in (2E)-2-(2,4-difluorophenyl)but-2-enenitrile imparts unique properties such as increased electronegativity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.

生物活性

(2E)-2-(2,4-difluorophenyl)but-2-enenitrile is a compound with notable biological activity, primarily attributed to its unique structural features, including the difluorophenyl moiety. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

The presence of fluorine atoms in (2E)-2-(2,4-difluorophenyl)but-2-enenitrile enhances its electronegativity and metabolic stability , which are critical for its biological interactions. The compound can act as an enzyme inhibitor or a receptor binder , influencing various biochemical pathways. The difluorophenyl group is particularly significant for increasing the binding affinity to specific molecular targets, which can lead to inhibition or activation of enzymatic activities.

Enzyme Inhibition

Research indicates that (2E)-2-(2,4-difluorophenyl)but-2-enenitrile may serve as an effective inhibitor for several enzymes. For instance, compounds with similar structures have been studied for their interactions with enzymes such as BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which is a target for Alzheimer's disease treatment. The mechanism involves the compound's ability to fit into the active site of the enzyme, thereby blocking substrate access and inhibiting its activity .

Receptor Binding

The compound's structure suggests potential interactions with various receptors, which could lead to therapeutic applications in conditions like cancer and metabolic disorders. Its binding characteristics may allow it to modulate receptor activity, similar to other known receptor ligands.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological effects of (2E)-2-(2,4-difluorophenyl)but-2-enenitrile:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits concentration-dependent inhibition of target enzymes. For example, a study indicated that analogs with similar difluorophenyl substitutions showed improved potency against BACE1 compared to non-fluorinated counterparts .

- Safety and Toxicity : Toxicological assessments have classified (2E)-2-(2,4-difluorophenyl)but-2-enenitrile as a potential irritant, indicating the need for careful handling in laboratory settings .

- Pharmacokinetics : The compound's pharmacokinetic profile suggests favorable absorption characteristics due to its lipophilicity, which can enhance its bioavailability when administered .

Table of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。